molecular formula C9H15N3O2 B13153404 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine

Cat. No.: B13153404
M. Wt: 197.23 g/mol
InChI Key: PCRUUJHUFNVLOX-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is an organic compound that features a pyrazole ring linked to an oxolane ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with 3-aminooxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is unique due to its specific combination of a pyrazole ring and an oxolane ring, which may confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine

InChI

InChI=1S/C9H15N3O2/c1-2-12-4-7(3-11-12)14-9-6-13-5-8(9)10/h3-4,8-9H,2,5-6,10H2,1H3

InChI Key

PCRUUJHUFNVLOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2COCC2N

Origin of Product

United States

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